molecular formula C10H20N2O3 B2355740 Methyl 2-(3-methylbutylcarbamoylamino)propanoate CAS No. 1008701-19-6

Methyl 2-(3-methylbutylcarbamoylamino)propanoate

Cat. No. B2355740
CAS RN: 1008701-19-6
M. Wt: 216.281
InChI Key: KLPPHKZDBGEHIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl propanoate has been investigated using Baeyer-Villiger monooxygenases . Several BVMOs were identified that produce the chemically non-preferred product methyl propanoate in addition to the normal product ethyl acetate .


Chemical Reactions Analysis

The unimolecular dissociation and isomerization kinetics of methyl propanoate radicals have been theoretically investigated using high-level ab initio methods and the Rice–Ramsperger–Kassel–Marcus (RRKM)/master equation (ME) theory .

Scientific Research Applications

  • Herbicide Efficacy and Mechanisms :Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a related compound, functions as an effective herbicide, particularly for wild oat control in wheat. Its mechanism involves inhibiting auxin-stimulated elongation in oat and wheat coleoptile segments and differentially affecting root growth in both plants, suggesting a complex mode of action with dual biological forms of the compound acting at different sites within the plant (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

  • Precursor for Polymers :Methyl propanoate is a vital precursor for polymethyl methacrylates. Baeyer-Villiger monooxygenases (BVMOs) have been identified for producing methyl propanoate, which is essential for the chemical manufacturing of these polymers (van Beek, Winter, Eastham, & Fraaije, 2014).

  • Role in Chemical Synthesis and Transformations :Methyl propanoate is involved in various chemical synthesis processes. For example, its conversion to methyl methacrylate (MMA) via catalytic dehydrogenation of methanol shows its importance in producing industrially relevant chemicals (Lorusso, Coetzee, Eastham, & Cole-Hamilton, 2016). Additionally, its derivatization to methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in synthesizing potent pharmaceutical agents, highlights its utility in medicinal chemistry (Zhong et al., 1999).

  • In Fuel and Energy Research :Studies on the chemical kinetics of methyl propanoate, including pyrolysis and combustion, are significant for understanding its role in energy production and biofuel applications. Comparative studies with ethyl propanoate provide insights into its potential as a renewable energy source (Farooq, Davidson, Hanson, & Westbrook, 2014).

  • Material Science Applications :Methyl propanoate is crucial in the synthesis of organometallic compounds and their applications in material science. For instance, its use in producing highly selective catalysts for chemical reactions emphasizes its importance in advancing materials technology (Clegg et al., 1999).

properties

IUPAC Name

methyl 2-(3-methylbutylcarbamoylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-7(2)5-6-11-10(14)12-8(3)9(13)15-4/h7-8H,5-6H2,1-4H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPPHKZDBGEHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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